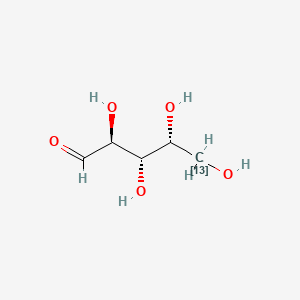
D-Lyxose-13C-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Lyxose-13C-4 is a stable isotope-labeled compound of D-Lyxose, a naturally occurring pentose sugar. The labeling with carbon-13 at the fourth carbon position makes it particularly useful in various scientific research applications, especially in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Lyxose-13C-4 can be synthesized from D-galactose through a series of chemical reactions. The process involves the oxidation of D-galactose to D-galactonic acid, followed by the conversion to its calcium or barium salt. This salt is then subjected to oxidative degradation, typically using trifluoroacetate ferric as a catalyst .
Industrial Production Methods
The industrial production of this compound involves the use of advanced biotechnological methods. Enzymatic conversion using D-lyxose isomerase, which catalyzes the isomerization of D-xylulose to D-lyxose, is a preferred method due to its high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
D-Lyxose-13C-4 undergoes various chemical reactions, including:
Oxidation: Conversion to D-lyxonic acid.
Reduction: Formation of D-lyxitol.
Isomerization: Conversion to D-xylulose.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like bromine water.
Reduction: Sodium borohydride is commonly used.
Isomerization: Catalyzed by enzymes such as D-lyxose isomerase.
Major Products
Oxidation: D-lyxonic acid.
Reduction: D-lyxitol.
Isomerization: D-xylulose.
Scientific Research Applications
D-Lyxose-13C-4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the enzymatic pathways involving pentose sugars.
Medicine: Utilized in drug development and pharmacokinetic studies to track the metabolic fate of drugs.
Industry: Employed in the production of functional sugars and biofuels
Mechanism of Action
The mechanism of action of D-Lyxose-13C-4 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. For instance, D-lyxose isomerase catalyzes the isomerization of D-lyxose to D-xylulose, a key step in the pentose phosphate pathway. The metal coordinating histidine residue H75 acts as an acid catalyst for ring opening, while E88 captures the proton, forming a cis-enediol intermediate .
Comparison with Similar Compounds
Similar Compounds
D-Xylose: A structural isomer of D-Lyxose.
D-Arabitol: A sugar alcohol derived from D-xylose.
D-Xylulose: An isomerization product of D-Lyxose
Uniqueness
D-Lyxose-13C-4 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This labeling provides a significant advantage in research applications where understanding the detailed metabolic pathways is crucial .
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(513C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i2+1 |
InChI Key |
PYMYPHUHKUWMLA-IAAYJPMJSA-N |
Isomeric SMILES |
[13CH2]([C@H]([C@@H]([C@@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


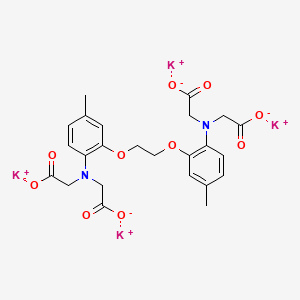


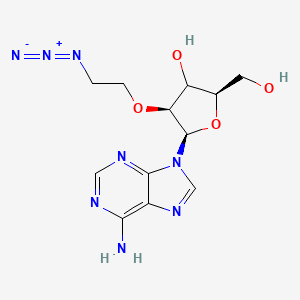

![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)

![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)

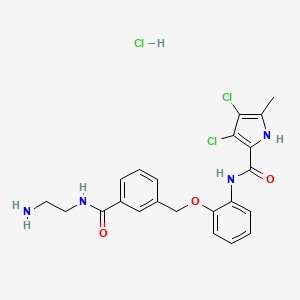

![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
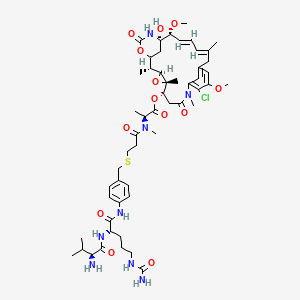
![[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate](/img/structure/B12395490.png)
